molecular formula C12H10ClNO B13751007 4-Chloro-3-(5-methylpyridin-2-yl)phenol CAS No. 1150618-01-1

4-Chloro-3-(5-methylpyridin-2-yl)phenol

Cat. No.: B13751007
CAS No.: 1150618-01-1
M. Wt: 219.66 g/mol
InChI Key: NQDFFISMUGKPCF-UHFFFAOYSA-N
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Description

4-Chloro-3-(5-methylpyridin-2-yl)phenol is an organic compound with the molecular formula C12H10ClNO It is a derivative of phenol, characterized by the presence of a chlorine atom at the 4-position and a 5-methylpyridin-2-yl group at the 3-position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(5-methylpyridin-2-yl)phenol typically involves the condensation of 5-chlorosalicylaldehyde with 2-amino-5-methylpyridine. The reaction is carried out in ethanol as a solvent, with the aldehyde and amine being mixed and stirred for a period of time to form the desired product. The reaction mixture is then allowed to evaporate slowly at room temperature, leading to the formation of orange prism-shaped crystals of the compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely incorporate purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(5-methylpyridin-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under appropriate conditions to form reduced derivatives.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate the substitution reaction.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Reduced phenolic derivatives.

    Substitution: Substituted phenolic compounds, depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-(5-methylpyridin-2-yl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(5-methylpyridin-2-yl)phenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. The exact pathways and molecular targets involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: A similar compound with a chlorine atom at the 4-position and a methyl group at the 3-position of the phenol ring.

    4-Chloro-2-(5-methylpyridin-2-yl)phenol: Another derivative with a different substitution pattern on the phenol ring.

Uniqueness

4-Chloro-3-(5-methylpyridin-2-yl)phenol is unique due to the specific positioning of the 5-methylpyridin-2-yl group and the chlorine atom on the phenol ring. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

1150618-01-1

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

4-chloro-3-(5-methylpyridin-2-yl)phenol

InChI

InChI=1S/C12H10ClNO/c1-8-2-5-12(14-7-8)10-6-9(15)3-4-11(10)13/h2-7,15H,1H3

InChI Key

NQDFFISMUGKPCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=C(C=CC(=C2)O)Cl

Origin of Product

United States

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